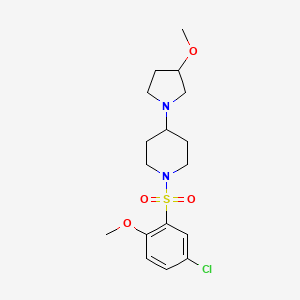
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C17H25ClN2O4S and its molecular weight is 388.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a piperidine derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H20ClN3O3S with a molecular weight of approximately 401.85 g/mol. The structure includes a piperidine ring, a methoxypyrrolidine moiety, and a benzenesulfonyl group, which are known to contribute to its biological activities.
Antibacterial Activity
Research indicates that derivatives containing the piperidine nucleus exhibit significant antibacterial properties. A study synthesized various compounds similar to our target compound and evaluated their activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The findings revealed moderate to strong antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 0.24 |
| Compound B | Bacillus subtilis | 0.97 |
| Compound C | Staphylococcus aureus | 1.5 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for various derivatives were reported to be in the range of 0.63 to 2.14 μM, indicating potent inhibitory effects on AChE .
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 0.63 - 2.14 |
Other Pharmacological Effects
In addition to antibacterial and enzyme inhibition activities, compounds similar to This compound have demonstrated various therapeutic potentials:
- Anticancer Activity : Some derivatives have shown efficacy in cancer treatment through apoptosis induction in cancer cells .
- Hypoglycemic Effects : Piperidine derivatives are often associated with glucose regulation, making them potential candidates for diabetes management .
- Diuretic Action : The sulfonamide functionality has been linked with diuretic effects in pharmacological studies .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized several piperidine derivatives and tested them against multiple bacterial strains. The results indicated that compounds with the benzenesulfonyl group exhibited enhanced antibacterial activity compared to those without it .
- Enzyme Inhibition Research : Another research focused on the enzyme inhibition profile of synthesized piperidine derivatives. The study concluded that these compounds could serve as effective AChE inhibitors, highlighting their potential in treating cognitive disorders .
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-23-15-7-8-19(12-15)14-5-9-20(10-6-14)25(21,22)17-11-13(18)3-4-16(17)24-2/h3-4,11,14-15H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKRUPYPEWYYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














